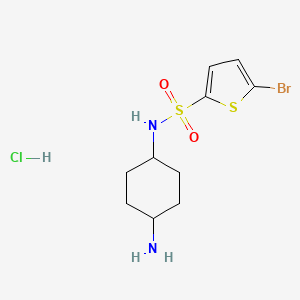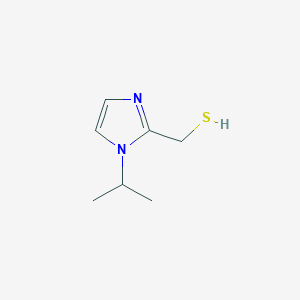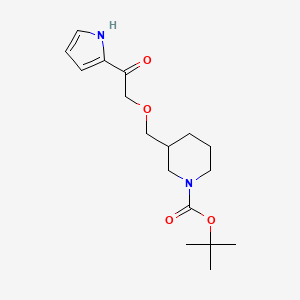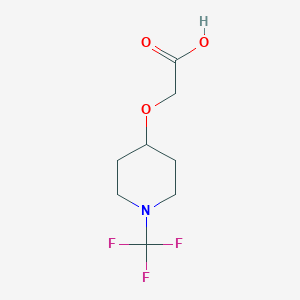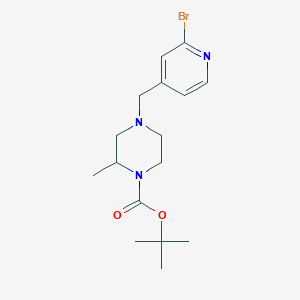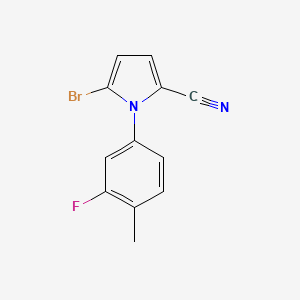
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile selectively targets the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell survival, proliferation, and inflammation. In normal cells, the NF-κB pathway is tightly regulated, but in cancer cells and cells undergoing inflammation, this pathway is often overactivated, leading to uncontrolled cell growth and inflammation. This compound inhibits the IKK complex, which prevents the activation of NF-κB and downstream signaling events, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokines and chemokines, and the suppression of the immune response. In cancer cells, this compound has been shown to induce apoptosis, which is programmed cell death, and inhibit cell cycle progression, leading to the inhibition of cell growth and proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been shown to suppress the immune response by inhibiting the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile has several advantages for lab experiments, including its high selectivity for the IKK complex, its ability to inhibit the NF-κB signaling pathway, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, this compound has not been extensively studied in clinical trials, and its long-term safety and efficacy are still unknown.
Direcciones Futuras
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile has significant potential for future research in various areas, including cancer, inflammation, and autoimmune disorders. In cancer, future research could focus on the development of this compound as a potential chemotherapy agent or as a combination therapy with other chemotherapy agents. In inflammation, future research could focus on the development of this compound as a potential treatment for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, future research could focus on the optimization of the synthesis method and the improvement of the pharmacokinetic properties of this compound to enhance its therapeutic efficacy and safety.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway, which is involved in tumor cell survival and resistance to chemotherapy. Inflammation is another area where this compound has shown promise, as it can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.
Propiedades
IUPAC Name |
5-bromo-1-(3-fluoro-4-methylphenyl)pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2/c1-8-2-3-9(6-11(8)14)16-10(7-15)4-5-12(16)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBLFIRBBNLSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





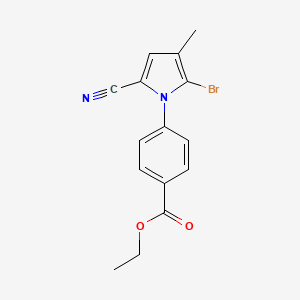
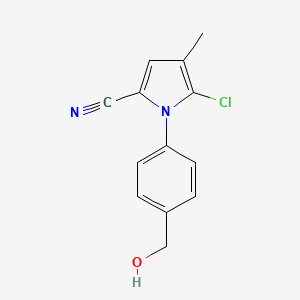

![5-Chloro-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239108.png)


